molecular formula C8H8BrF2N B1381336 5-bromo-2,3-difluoro-N,N-dimethylaniline CAS No. 1704067-41-3

5-bromo-2,3-difluoro-N,N-dimethylaniline

Cat. No.: B1381336
CAS No.: 1704067-41-3
M. Wt: 236.06 g/mol
InChI Key: IDRLAELBZPRRTO-UHFFFAOYSA-N
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Description

5-bromo-2,3-difluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H8BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the amino group is dimethylated

Mechanism of Action

Mode of Action

. These structural features may influence its interaction with its targets.

Pharmacokinetics

. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. .

Biochemical Analysis

Biochemical Properties

5-Bromo-2,3-difluoro-N,N-dimethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of specific genes involved in cell growth and differentiation. Additionally, it can disrupt normal cellular metabolism by interfering with key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, thereby altering their function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects are often observed at high doses, including potential damage to vital organs and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux and alter metabolite levels, leading to changes in overall cellular metabolism. These interactions are essential for understanding the compound’s impact on biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s function and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-difluoro-N,N-dimethylaniline typically involves the halogenation of aniline derivatives. One common method is the bromination of 2,3-difluoroaniline followed by N,N-dimethylation. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,3-difluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation may produce nitro or nitroso derivatives.

Scientific Research Applications

5-bromo-2,3-difluoro-N,N-dimethylaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,2-difluoro-1,3-benzodioxole
  • 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde
  • 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 5-bromo-2,3-difluoro-N,N-dimethylaniline is unique due to its specific substitution pattern on the benzene ring and the presence of the dimethylamino group. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

5-bromo-2,3-difluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N/c1-12(2)7-4-5(9)3-6(10)8(7)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRLAELBZPRRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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